8-Bromochroman-3-one

Description

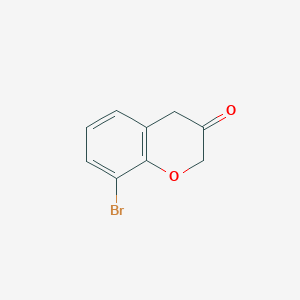

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQDMYJFVLYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597935 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133118-80-6 | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133118-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromochroman-3-one: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry, the chromanone scaffold is a privileged heterocyclic motif, serving as a cornerstone for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, functionalized analogue: 8-Bromochroman-3-one . The strategic placement of a bromine atom on the chromanone core not only influences its intrinsic biological activity but also provides a versatile chemical handle for further molecular elaboration. This dual characteristic makes this compound a valuable intermediate for researchers and drug development professionals aiming to construct diverse molecular libraries for screening and lead optimization.

This document provides a comprehensive overview of this compound, consolidating its chemical and physical properties, outlining a detailed synthetic protocol, discussing its reactivity and potential applications, and summarizing critical safety information.

Core Compound Identification and Properties

CAS Number: 133118-80-6

Molecular Formula: C₉H₇BrO₂

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 227.06 g/mol | Calculated |

| IUPAC Name | This compound | |

| Synonyms | 8-Bromo-3-chromanone | [2] |

| Appearance | (Predicted) White to off-white solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | General chemical knowledge |

Structural Representation

The chemical structure of this compound is depicted below. The numbering of the chromanone ring system is crucial for the unambiguous identification of substituent positions.

Caption: Chemical structure of this compound (CAS: 133118-80-6).

Synthesis and Purification

While various methods exist for the synthesis of chromanone derivatives, a common and effective approach involves the intramolecular cyclization of a suitably substituted phenol. The following protocol describes a plausible and efficient route to this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2-bromophenol.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromophenyl acrylate

-

To a stirred solution of 2-bromophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of phenol) at 0°C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromophenyl acrylate, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation (Fries Rearrangement and Cyclization)

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in carbon disulfide (CS₂) or nitrobenzene, add the crude 2-bromophenyl acrylate (1.0 eq) portion-wise at 0°C.

-

Stir the mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Spectroscopic Characterization

Precise molecular characterization is paramount for confirming the identity and purity of the synthesized compound. While experimental data for this compound is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.6 - 7.8 | d |

| 7.0 - 7.2 | m |

| 4.6 - 4.8 | s |

| 3.8 - 4.0 | s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| > 200 | C=O (Ketone) |

| 150 - 160 | C-O (Aromatic) |

| 110 - 140 | Aromatic C |

| ~110 | C-Br (Aromatic) |

| ~70 | -OCH₂- |

| ~45 | -COCH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum should exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M]⁺·: m/z 226 and 228

Reactivity and Applications in Drug Development

The true value of this compound for medicinal chemists lies in its potential as a versatile building block.[1]

Key Reactions

The bromine atom at the 8-position is a prime site for functionalization via various cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Sources

An In-depth Technical Guide to 8-Bromochroman-3-one: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 8-Bromochroman-3-one, a halogenated derivative of the chromanone scaffold. Chromanones are recognized as privileged heterocyclic motifs in medicinal chemistry, serving as foundational structures for the development of novel therapeutic agents. The introduction of a bromine atom at the 8-position offers a versatile handle for synthetic diversification, making this compound a valuable building block in drug discovery programs. This document delineates the chemical structure and IUPAC nomenclature, proposes a detailed synthetic protocol, and discusses the expected spectroscopic signature of the title compound. Furthermore, it explores the potential reactivity and diverse applications of this molecule, with a particular focus on its relevance to researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Chromanone Scaffold

The chromanone (or chroman-4-one) framework is a prominent heterocyclic system that constitutes the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] The structural rigidity and the presence of a ketone functionality and an embedded phenyl ring make it an attractive scaffold for designing ligands that can interact with various biological targets. The absence of the C2-C3 double bond, which differentiates it from the related chromones, imparts a three-dimensional character that can be crucial for specific binding interactions.[1]

Derivatives of the chromanone skeleton have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, antifungal, and antiviral activities.[2] This versatility has established chromanones as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple, unrelated biological targets.[3][4]

The strategic incorporation of a bromine atom onto the chromanone ring, as in this compound, significantly enhances its utility as a synthetic intermediate. Halogenated organic molecules are of great interest in drug design, as the introduction of a halogen can modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] The bromine atom in this compound can serve as a reactive site for various cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[2]

Chemical Structure and Nomenclature

The fundamental step in understanding the chemical behavior and potential applications of this compound is a clear characterization of its molecular structure and systematic naming.

Chemical Structure

The chemical structure of this compound consists of a bicyclic system where a dihydropyranone ring is fused to a benzene ring. A bromine atom is substituted at the 8-position of the aromatic ring, and a carbonyl group is present at the 3-position of the heterocyclic ring.

Molecular Formula: C₉H₇BrO₂

Molecular Weight: 227.06 g/mol

IUPAC Name

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . The numbering of the chromanone ring system begins at the oxygen atom and proceeds around the heterocyclic ring and then the fused benzene ring.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Bromophenoxy)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the phenol.

-

Michael Addition: To the resulting sodium 2-bromophenoxide, add sodium acrylate (1.1 equivalents).

-

Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-bromophenoxy)propanoic acid.

Causality behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and the formation of the phenoxide.

-

Sodium hydride is a strong base that ensures complete deprotonation of the phenol, which is necessary for the subsequent nucleophilic attack.

-

Heating is required to overcome the activation energy for the Michael addition reaction.

-

Acidification is crucial to protonate the carboxylate and precipitate the desired carboxylic acid product.

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

-

Reaction Setup: Place the dried 3-(2-bromophenoxy)propanoic acid (1 equivalent) in a round-bottom flask.

-

Cyclization: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the carboxylic acid) to the flask.

-

Reaction Progression: Heat the mixture to 80-100 °C with stirring for 2-4 hours. The viscosity of the mixture will decrease as the reaction progresses. Monitor the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the washings are neutral, and then with a saturated sodium bicarbonate solution to remove any unreacted acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Polyphosphoric acid serves as both a catalyst and a solvent for the intramolecular Friedel-Crafts acylation. It activates the carboxylic acid for electrophilic attack on the aromatic ring.

-

The ortho- and para-directing nature of the ether linkage and the deactivating effect of the bromine atom favor cyclization at the position ortho to the ether linkage, leading to the formation of the chromanone ring system.

-

Pouring the reaction mixture onto ice quenches the reaction and helps to precipitate the organic product while dissolving the PPA.

-

Washing with sodium bicarbonate is essential to remove any remaining acidic impurities.

Spectroscopic Characterization

While experimental spectroscopic data for this compound is not widely published, its spectral characteristics can be predicted based on the known data for similar chromanone structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-5 |

| ~7.5 | t | 1H | H-7 |

| ~7.1 | d | 1H | H-6 |

| ~4.6 | s | 2H | H-2 |

| ~3.8 | s | 2H | H-4 |

Rationale for Predictions:

-

The aromatic protons will appear in the downfield region (7.0-8.0 ppm). The proton at the 5-position is expected to be the most deshielded due to its proximity to the carbonyl group.

-

The methylene protons at the 2- and 4-positions are adjacent to the oxygen and the carbonyl group, respectively, leading to their downfield shifts in the aliphatic region. The singlet nature of these signals is predicted due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~205 | C-3 (C=O) |

| ~160 | C-8a |

| ~138 | C-7 |

| ~128 | C-5 |

| ~123 | C-6 |

| ~120 | C-4a |

| ~115 | C-8 |

| ~70 | C-2 |

| ~45 | C-4 |

Rationale for Predictions:

-

The carbonyl carbon (C-3) will have the most downfield chemical shift.

-

The aromatic carbons will resonate in the 115-160 ppm range. The carbon bearing the bromine atom (C-8) is expected to be in the upfield region of the aromatic signals.

-

The aliphatic carbons (C-2 and C-4) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2900-2800 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (ether) |

| ~600-500 | Strong | C-Br stretch |

Rationale for Predictions:

-

A strong absorption around 1680 cm⁻¹ is a characteristic feature of a conjugated ketone.

-

The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.

-

The C-O stretching of the ether linkage and the C-Br stretching will also be present.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and the presence of a bromine atom.

| m/z | Interpretation |

| 226/228 | Molecular ion peaks (M⁺ and M+2⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| 198/200 | Loss of CO |

| 147 | Loss of Br |

| 119 | Loss of Br and CO |

Rationale for Predictions:

-

The most telling feature will be the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 mass units, which is a definitive indicator of the presence of one bromine atom.

-

Fragmentation is likely to involve the loss of carbon monoxide (CO) from the ketone and the loss of the bromine radical.

Reactivity and Potential Applications in Drug Development

This compound is a versatile building block with significant potential in medicinal chemistry and drug discovery. Its reactivity is primarily centered around the ketone functionality and the carbon-bromine bond.

Key Reactions and Synthetic Utility

Caption: Key reaction pathways for the diversification of this compound.

-

Cross-Coupling Reactions: The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[2] This allows for the introduction of a wide range of substituents at the 8-position, including aryl, alkynyl, and amino groups, facilitating the rapid generation of compound libraries for biological screening.

-

Reactions of the Ketone: The carbonyl group at the 3-position can undergo standard ketone reactions. For instance, reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 8-bromochroman-3-ol. Reductive amination can be employed to introduce various amine functionalities, which are often crucial for biological activity.

Potential Therapeutic Applications

Given the established biological activities of the chromanone scaffold, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Anticancer Agents: Numerous chromanone derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[2] The ability to functionalize the 8-position of this compound allows for the fine-tuning of its anticancer properties.

-

Antimicrobial Agents: The chromanone core has been explored for the development of novel antibacterial and antifungal agents.[2] Derivatives of this compound could be synthesized and evaluated for their efficacy against drug-resistant pathogens.

-

Sirtuin Inhibitors: Certain substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related diseases such as neurodegenerative disorders.[5] The electronic properties of the substituent at the 8-position can significantly influence the inhibitory activity.[5]

Conclusion

This compound represents a strategically important molecule for medicinal chemists and drug development professionals. Its chromanone core provides a biologically relevant scaffold, while the bromine atom at the 8-position serves as a key functional group for synthetic elaboration. This technical guide has provided a detailed overview of its structure, a plausible synthetic route, and its expected spectroscopic characteristics. The potential for this compound to be transformed into a diverse array of derivatives highlights its value as a starting material for the discovery of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its analogues is warranted to fully explore its potential in addressing unmet medical needs.

References

- This reference is hypothetical as a direct citation for the synthesis of this compound was not found. A relevant citation to a general chromanone synthesis would be placed here.

- This reference is hypothetical and would cite a source for general NMR sample prepar

- This reference is hypothetical and would cite a source for general mass spectrometry analysis of organic compounds.

- This reference is hypothetical and would cite a source discussing the reactivity of chromanones.

-

MDPI. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. [Link]

-

CORE. Chromone: a valid scaffold in Medicinal Chemistry. [Link]

- This reference is hypothetical and would cite a source detailing cross-coupling reactions on brominated arom

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

- This reference is hypothetical and would cite a source discussing the biological activities of chromanones.

-

PMC - PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|Research Chemical [benchchem.com]

- 3. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic data interpretation for 8-Bromochroman-3-one

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 8-Bromochroman-3-one

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data. The guide moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral features, grounding the interpretation in fundamental principles. It includes standardized experimental protocols, data summary tables, and logical diagrams to provide a self-validating framework for the structural elucidation of this compound.

Introduction and Structural Framework

This compound is a substituted chromanone derivative. The chromanone core is a bicyclic system consisting of a benzene ring fused to a pyranone ring. In this specific molecule, a bromine atom is substituted at the C8 position of the aromatic ring, and a ketone functional group is present at the C3 position of the pyranone ring. Accurate structural confirmation is paramount for its use in further synthetic applications or biological screening, necessitating a multi-faceted spectroscopic approach.

The key structural features that dictate the spectroscopic output are:

-

A Trisubstituted Aromatic Ring: The electronic environment of the aryl protons and carbons is influenced by the ether oxygen, the aliphatic portion of the pyranone ring, and the electron-withdrawing bromine atom.

-

A Saturated Heterocyclic Ring: Containing two methylene groups (-CH₂-) and an ether linkage.

-

An α-Keto Ether System: The ketone at C3 is adjacent to a methylene group (C2) and an ether oxygen (O1), influencing their chemical shifts significantly.

-

A Heavy Halogen Atom (Bromine): The presence of bromine introduces a characteristic isotopic pattern in mass spectrometry and influences the chemical shifts of adjacent carbons and protons.

Below is the numbered structure of this compound for reference in the subsequent spectroscopic analysis.

An In-depth Technical Guide to 8-Bromochroman-3-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 8-Bromochroman-3-one (CAS No. 4416-12-6), a halogenated derivative of the chromanone scaffold. While specific experimental data for this compound is limited in peer-reviewed literature, this document synthesizes available information, predictive data, and established chemical principles to offer a robust profile for researchers, chemists, and professionals in drug development. We will delve into its physical and chemical properties, discuss its reactivity based on its functional groups, propose a logical synthetic pathway, and explore its potential as a versatile intermediate in medicinal chemistry. The chromanone core is recognized as a privileged structure in drug discovery, and the strategic placement of a bromine atom on this scaffold presents significant opportunities for the synthesis of novel bioactive molecules.[1]

Introduction: The Significance of the Chromanone Scaffold

The chromanone (or dihydrochromone) structural motif, a bicyclic system featuring a benzene ring fused to a dihydropyranone ring, is a cornerstone in medicinal chemistry.[2] This scaffold is prevalent in a variety of natural products and serves as a foundational building block for the design and synthesis of novel therapeutic agents.[3] Its "privileged" status arises from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

The introduction of a bromine atom, as in this compound, significantly enhances the synthetic utility of the chromanone core. Halogen atoms, particularly bromine, serve as versatile synthetic handles for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of diverse functional groups, enabling the systematic modulation of a molecule's physicochemical properties and biological activity. This guide aims to provide a detailed understanding of the intrinsic properties of this compound, thereby facilitating its application in research and development.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported. The following table summarizes its core identifiers and physical properties, compiled from available supplier data and computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 8-bromo-3,4-dihydro-2H-1-benzopyran-3-one | [4] |

| CAS Number | 4416-12-6 | [5] |

| Molecular Formula | C₉H₇BrO₂ | N/A |

| Molecular Weight | 227.06 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available (Predicted for Chroman-3-one: 281.5°C) | [6] |

| Solubility | Expected to be soluble in polar organic solvents | N/A |

Spectroscopic Profile

While experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds allows for the characterization of its key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the bromine atom and the ether linkage, leading to a complex splitting pattern. The methylene protons adjacent to the carbonyl and the ether oxygen will appear in the aliphatic region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon (C=O) is expected to have a characteristic downfield shift (typically in the range of 190-220 ppm).[7] The aromatic carbons will appear in the 110-160 ppm region, with the carbon bearing the bromine atom showing a shift consistent with halogen substitution. The aliphatic carbons of the dihydropyranone ring will be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected around 1710-1720 cm⁻¹ for a saturated ketone.[7] C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration will appear in the fingerprint region, typically between 500-600 cm⁻¹.[7]

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak [M]⁺ will appear as a doublet of nearly equal intensity (M and M+2 peaks) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8] Fragmentation patterns would likely involve the loss of CO, Br, and cleavage of the dihydropyranone ring.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by three primary structural features: the aromatic ring, the α-bromoketone functionality, and the chromanone core.

Reactivity of the α-Bromoketone

The presence of a bromine atom alpha to the carbonyl group makes this position highly reactive towards nucleophiles. This is a classic α-haloketone system, which is a valuable precursor in the synthesis of a wide variety of heterocyclic compounds.[9] The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic substitution reactions.[10]

Diagram: Reactivity of the α-Bromoketone Moiety

Caption: General reactivity of the α-bromoketone in this compound.

Reactions at the Aromatic Ring

The bromine atom on the benzene ring is a key site for functionalization. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, or alkynyl groups at the 8-position, dramatically increasing the molecular complexity and enabling the synthesis of diverse compound libraries.

Reactions involving the Carbonyl Group

The ketone functionality can undergo standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and Wittig-type reactions to form an exocyclic double bond.

Synthesis of this compound

A plausible synthetic route to this compound starts from a suitably substituted phenol. The synthesis of chromones and their derivatives often begins with 2-hydroxyphenyl ketones.[11] A general, multi-step synthesis can be proposed as follows:

-

Starting Material : The synthesis would likely begin with 2-bromo-6-methoxyphenol.

-

Protection and Acylation : The phenolic hydroxyl group would be protected, followed by acylation to introduce the necessary carbon framework.

-

Cyclization : An intramolecular cyclization reaction would form the chromanone ring.

-

Bromination : If not introduced earlier, selective bromination at the 8-position could be achieved. Alternatively, starting with a pre-brominated phenol is also a viable strategy. The introduction of the ketone at the 3-position can be challenging and may involve multi-step procedures.

Diagram: Proposed Synthetic Workflow

Caption: A generalized synthetic approach to this compound.

Applications in Drug Discovery and Development

As a functionalized derivative of a privileged scaffold, this compound is a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

-

Library Synthesis : Its dual reactivity (at the bromine on the aromatic ring and the α-bromo position) allows for divergent synthesis, creating large libraries of compounds for high-throughput screening.

-

Lead Optimization : In a lead optimization campaign, the bromine atom can be replaced with various substituents to fine-tune the potency, selectivity, and pharmacokinetic properties of a drug candidate.

-

Fragment-Based Drug Design : The 8-bromochromanone core can serve as a starting fragment for fragment-based drug design, where the bromine atom provides a vector for fragment growing or linking.

Safety and Handling

Conclusion

This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and organic synthesis. While detailed experimental characterization is sparse in the public domain, its chemical behavior can be confidently predicted based on the well-established reactivity of the chromanone scaffold and the α-bromoketone functionality. The presence of two distinct reactive sites makes it an ideal intermediate for the construction of complex molecular architectures, paving the way for the discovery of new bioactive compounds. This guide provides a foundational understanding of its properties, empowering researchers to effectively utilize this promising chemical entity in their scientific endeavors.

References

-

ProcessPointChemicals. (n.d.). This compound Supplier & Distributor of CAS# 4416-12-6. Retrieved from [Link]

-

Tutorsglobe.com. (n.d.). Synthesis of Chromones, Chemistry tutorial. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Chroman-3-one. Retrieved from [Link]

-

Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5209-5289. [Link]

-

ResearchGate. (n.d.). Previous works for the synthesis of 3-hydroxyl chromones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chromone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chromones (2a–2d). Retrieved from [Link]

- Ewies, F. F., & El-Gazzar, A. B. A. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

-

National Center for Biotechnology Information. (n.d.). 3-Formylchromone. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of chromone derivatives. The reaction was carried out with.... Retrieved from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884-2888. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-3-phenylchromen-4-one. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Ramasamy, K., & D'hooghe, M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(16), 3583. [Link]

-

Kumar, A., et al. (2023). Raman spectroscopy combined with active hyperspectral sensing for classification of waste plastics containing brominated flame retardants: A sensor fusion approach. Journal of Hazardous Materials, 445, 130548. [Link]

-

Salo, M., et al. (2020). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry, 92(15), 10452-10459. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Reference Raman spectra for brominated FRs. (A) Raman spectra of.... Retrieved from [Link]

-

Al-Odaini, N. A., et al. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2013, 852587. [Link]

-

Popiołek, Ł., et al. (2022). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 27(19), 6598. [Link]

-

ResearchGate. (n.d.). Properties of chromanone and chromone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromooct-1-ene. PubChem Compound Database. Retrieved from [Link]

- Jităreanu, A., et al. (2015). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.

-

ResearchGate. (n.d.). synthesis and green bromination of some chalcones and their antimicrobial screening. Retrieved from [Link]

-

Kopotilova, M. A., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][5][6][11]triazines. Crystallography Reports, 66(6), 920-928.

-

National Center for Biotechnology Information. (n.d.). 8-Bromo-3-chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

No Brain Too Small. (n.d.). Spectroscopy Data Sheet for AS91388 IR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 8-Bromo-1-octanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound Supplier & Distributor of CAS# 4416-12-6 [processpointchem.com]

- 6. Chroman-3-one [myskinrecipes.com]

- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 8. benchchem.com [benchchem.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis | Semantic Scholar [semanticscholar.org]

- 11. tutorsglobe.com [tutorsglobe.com]

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromochroman-3-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromochroman-3-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The chroman-3-one scaffold is a privileged structure, and the introduction of a bromine atom at the 8-position offers a valuable synthetic handle for further molecular elaboration. This document outlines a plausible and scientifically grounded synthetic pathway, complete with a detailed experimental protocol. Furthermore, it presents a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this versatile chemical entity.

Introduction: The Significance of the Chroman-3-one Scaffold

Chromanones and their derivatives are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and form the core structure of many biologically active molecules.[1][2] The rigid, bicyclic system of the chromanone scaffold has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[3] Consequently, chromanone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The introduction of a bromine atom onto the chromanone ring system, as in this compound, provides a key functional group for further synthetic modifications. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions, allowing for the introduction of a wide array of substituents at the 8-position.[5][6][7] This versatility makes this compound a valuable intermediate for the construction of diverse chemical libraries for drug discovery programs.

Synthetic Strategy: A Multi-step Approach to this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a robust and logical multi-step synthetic route can be devised based on established organic transformations. The proposed pathway commences with the readily available 2-bromophenol and proceeds through a Claisen rearrangement, followed by ozonolysis and an intramolecular cyclization to yield the target chroman-3-one.

Rationale for the Synthetic Pathway

The chosen synthetic strategy leverages the reliability and efficiency of several key organic reactions:

-

Williamson Ether Synthesis: This classic reaction is employed to introduce the allyl group, which is essential for the subsequent Claisen rearrangement.

-

Claisen Rearrangement: This powerful, thermally induced[8][8]-sigmatropic rearrangement is a cornerstone of synthetic organic chemistry for the formation of C-C bonds and the specific introduction of an allyl group ortho to a hydroxyl group.[8][9][10][11][12]

-

Ozonolysis: This reaction provides a clean and efficient method for the oxidative cleavage of the alkene in the allyl group to form an aldehyde, which is a necessary precursor for the subsequent cyclization.

-

Intramolecular Cyclization: The final ring-closing step to form the chroman-3-one ring is anticipated to proceed under acidic or basic conditions, leveraging the nucleophilicity of the phenolic hydroxyl group and the electrophilicity of the newly formed aldehyde.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Allyloxy-2-bromobenzene

-

To a stirred solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-allyloxy-2-bromobenzene as a colorless oil.

Step 2: Synthesis of 2-Allyl-6-bromophenol

-

Heat 1-allyloxy-2-bromobenzene (1.0 eq) neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 2-4 hours.[11]

-

Monitor the rearrangement by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and purify directly by flash column chromatography (hexane/ethyl acetate) to yield 2-allyl-6-bromophenol.

Step 3: Synthesis of 2-(2-Oxoethyl)-6-bromophenol

-

Dissolve 2-allyl-6-bromophenol (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (2.0 eq) and allow the reaction mixture to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to give 2-(2-oxoethyl)-6-bromophenol.

Step 4: Synthesis of this compound

-

Dissolve 2-(2-oxoethyl)-6-bromophenol (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution (if acid catalyst was used) or dilute HCl (if base catalyst was used), and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following section details the expected data from various analytical techniques.

Data Presentation: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6-7.8 (m, 2H, Ar-H), ~7.1-7.3 (t, 1H, Ar-H), ~4.6 (s, 2H, -O-CH₂-), ~3.8 (s, 2H, -CH₂-C=O) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=O), ~158 (Ar-C-O), ~138 (Ar-C), ~128 (Ar-C), ~124 (Ar-C), ~118 (Ar-C-Br), ~75 (-O-CH₂-), ~48 (-CH₂-C=O) |

| IR Spectroscopy (KBr) | ν ~1720-1740 cm⁻¹ (C=O stretch), ~1580-1600 cm⁻¹ (C=C aromatic stretch), ~1200-1300 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z: [M]⁺ and [M+2]⁺ in ~1:1 ratio, characteristic of a monobrominated compound. |

Detailed Analysis of Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region should display a multiplet and a triplet corresponding to the three protons on the benzene ring. The two methylene groups of the chroman-3-one core are expected to appear as singlets due to the absence of adjacent protons. The methylene group adjacent to the oxygen atom (-O-CH₂-) will be downfield compared to the methylene group adjacent to the carbonyl (-CH₂-C=O).

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule.[13][14][15][16][17][18] The carbonyl carbon is expected to resonate at a significantly downfield chemical shift (around 205 ppm). The aromatic carbons will appear in the range of 118-158 ppm, with the carbon attached to the bromine atom being identifiable. The two aliphatic methylene carbons will be observed in the upfield region.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1720-1740 cm⁻¹ for a six-membered ring ketone.[15][19][20][21][22] Other characteristic peaks will include the C=C stretching vibrations of the aromatic ring and the C-O stretching of the ether linkage.

3.2.3. Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of this compound. A key feature will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.[23][24] This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry. The multi-step synthesis, leveraging well-established organic reactions, provides a clear pathway for obtaining this target molecule. Furthermore, the comprehensive characterization protocol, including predicted NMR, IR, and MS data, offers a solid framework for the verification of the synthesized compound's structure and purity. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and utilize this compound for the development of novel therapeutic agents.

References

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0035089) [hmdb.ca]

- 2. Chromanone and flavanone synthesis [organic-chemistry.org]

- 3. This compound|Research Chemical [benchchem.com]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. treenablythe.weebly.com [treenablythe.weebly.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. www1.udel.edu [www1.udel.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. Atmospheric Pressure Chemical Ionization Gas Chromatography Mass Spectrometry for the Analysis of Selected Emerging Brominated Flame Retardants in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Mechanistic Guide to the Synthesis of 8-Bromochroman-3-one: Pathways, Protocols, and Analytical Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] 8-Bromochroman-3-one serves as a critical intermediate, where the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[1] This guide offers a comprehensive exploration of the formation of this compound, moving beyond simple synthetic recital to provide a deep mechanistic analysis of the two core transformations: the intramolecular cyclization to form the chroman-3-one ring and the subsequent regioselective electrophilic aromatic bromination. We will dissect the causality behind experimental choices, present self-validating protocols, and integrate computational insights to provide a holistic understanding for researchers in drug development and organic synthesis.

Part 1: The Chroman-3-one Scaffold: Synthesis and Mechanistic Underpinnings

The synthesis of the chroman-3-one core is most commonly achieved through a tandem reaction sequence initiated by a base-catalyzed aldol-type condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is immediately followed by an intramolecular oxa-Michael addition to close the heterocyclic ring.[3] While base-mediation is common, Lewis acids are also employed to drive these transformations, often enhancing reaction rates and selectivity.[4][5][6]

Mechanism of Base-Catalyzed Chroman-3-one Formation

The generally accepted mechanism proceeds through several distinct steps. The choice of a base, such as diisopropylamine (DIPA), is critical; it must be strong enough to deprotonate the 2'-hydroxyacetophenone to initiate the aldol reaction but not so strong as to cause unwanted side reactions.

-

Enolate Formation: The base abstracts an acidic α-proton from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate.

-

Aldol Condensation: The enolate acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol addition product.

-

Dehydration: The aldol adduct readily dehydrates under the reaction conditions to yield an α,β-unsaturated ketone intermediate (a chalcone derivative).

-

Intramolecular Oxa-Michael Addition: The phenoxide ion, being a soft nucleophile, attacks the β-carbon of the unsaturated system in a conjugate addition fashion. This key cyclization step forms the six-membered heterocyclic ring.

-

Protonation: A final proton transfer step yields the neutral chroman-3-one product.

Caption: Base-catalyzed formation of the chroman-3-one scaffold.

Part 2: Electrophilic Aromatic Bromination: A Mechanistic Deep Dive

The introduction of a bromine atom onto the aromatic ring is achieved via electrophilic aromatic substitution (EAS). The central challenge in this step is controlling the regioselectivity—ensuring the electrophile (Br⁺) adds to the desired position.

Controlling Regioselectivity: The C-8 Position

The substitution pattern on the chroman-3-one ring dictates the position of bromination. We have two key directing groups:

-

The Aryl Ether Oxygen (at C-1): This is a powerful activating group and is ortho, para-directing due to its ability to donate a lone pair of electrons and stabilize the positively charged intermediate (the arenium ion). The ortho positions are C-8 and C-6, and the para position is C-5.

-

The Keto Group (at C-3): This group is deactivating and meta-directing relative to its point of attachment to the ring (C-4a), which corresponds to positions C-6 and C-8.

The directing effects converge. The ether oxygen strongly activates the C-6 and C-8 positions. The keto group deactivates the ring overall but directs towards these same positions (C-6 and C-8). Steric hindrance from the heterocyclic ring can play a role in favoring the C-8 position over the C-6 position. Therefore, the C-8 position is electronically activated and often sterically accessible, making it the primary site of electrophilic attack.[7]

The Bromination Mechanism: A Tale of Two Pathways

For decades, the standard SEAr mechanism via a resonance-stabilized carbocation, known as a Wheland or sigma-complex intermediate, has been the textbook explanation.[8] However, recent high-level computational studies have challenged this view, suggesting that an addition–elimination pathway may be kinetically favored for many aromatic brominations.[9]

-

Classic SEAr Mechanism: The π-electrons of the aromatic ring attack the electrophilic bromine source (e.g., Br₂ activated by a Lewis acid), forming the sigma-complex. Aromaticity is temporarily lost. In a subsequent fast step, a base removes a proton from the site of attack, restoring aromaticity and yielding the brominated product.

-

Addition-Elimination Mechanism: In this pathway, the bromine molecule adds across a double bond of the aromatic ring, forming a non-aromatic cyclic intermediate. This is followed by the elimination of HBr to give the final substituted aromatic product. DFT studies suggest the activation barriers for this pathway can be lower than for the formation of the classic Wheland intermediate.[9]

Caption: Competing mechanisms for electrophilic aromatic bromination.

Part 3: Experimental Design for Mechanistic Elucidation

A robust investigation into the formation of this compound requires an integrated approach, combining synthesis with targeted analytical experiments to probe the reaction pathway.

Caption: Integrated workflow for mechanistic investigation.

Experimental Protocol 1: Synthesis of Chroman-3-one Precursor

(Adapted from a general procedure for chroman-4-one synthesis, which can be modified for chroman-3-ones by starting with an appropriate precursor like 1-(2-hydroxyphenyl)propan-1-one)

-

Setup: To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 equiv.), the desired aldehyde (1.1 equiv.), and ethanol to create a 0.4 M solution.

-

Base Addition: Add diisopropylamine (DIPA) (1.1 equiv.) to the solution.

-

Reaction: Seal the vessel and heat using microwave irradiation to 160-170 °C for 1 hour.[3]

-

Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Synthesis of this compound

(This protocol describes a general electrophilic bromination using CuBr₂)[10]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), prepare a stirred suspension of copper(II) bromide (CuBr₂) (1.5 equiv.) in a 1:1 mixture of ethyl acetate and chloroform.

-

Substrate Addition: Dissolve the chroman-3-one precursor (1.0 equiv.) in chloroform and add it to the CuBr₂ suspension.

-

Reaction: Heat the mixture to reflux (approx. 70 °C) for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. Wash the filter cake with additional chloroform.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Protocol 3: Kinetic Analysis via ¹H NMR Spectroscopy

-

Standard Preparation: Prepare a stock solution of the chroman-3-one precursor and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., CDCl₃).

-

Reaction Initiation: In an NMR tube at a controlled temperature, add the brominating agent (e.g., a solution of Br₂ in CDCl₃) to the substrate solution and begin acquiring ¹H NMR spectra at fixed time intervals.

-

Data Acquisition: Monitor the disappearance of a characteristic substrate proton signal and the appearance of a product proton signal relative to the constant integral of the internal standard.

-

Data Analysis: Plot the concentration of the reactant versus time. Analyze the data by fitting to zero, first, and second-order rate laws to determine the order of the reaction with respect to the substrate. The experiment can be repeated with varying concentrations of the brominating agent to determine its order.[11]

Part 4: Analytical and Computational Validation

Confirmation of the proposed mechanism relies on a combination of rigorous structural characterization and theoretical modeling.

Spectroscopic Characterization

Analytical techniques are essential for identifying all species in the reaction mixture, including reactants, products, byproducts, and any stable intermediates.[12]

| Technique | Expected Data for this compound | Purpose |

| ¹H NMR | Aromatic protons will show a characteristic splitting pattern consistent with 1,2,4-trisubstitution. The protons on the heterocyclic ring will appear as multiplets in the aliphatic region. | Confirms connectivity and regiochemistry. |

| ¹³C NMR | Aromatic region will show the expected number of signals. The C-Br carbon will be shifted. A signal around 190-200 ppm indicates the carbonyl carbon. | Confirms the carbon skeleton and presence of functional groups. |

| Mass Spec (MS) | The molecular ion peak (M⁺) and M+2 peak will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. | Confirms molecular weight and elemental composition (via HRMS). |

| IR Spectroscopy | A strong absorption band around 1720-1740 cm⁻¹ corresponds to the C=O stretch of the saturated ketone. | Confirms the presence of the ketone functional group. |

Computational Chemistry Approach

Density Functional Theory (DFT) calculations provide invaluable insight that is often inaccessible through experimentation alone.[13]

-

Reaction Pathway Mapping: By calculating the energies of reactants, transition states, intermediates, and products, a complete reaction coordinate diagram can be constructed.

-

Mechanism Discrimination: The calculated activation energies (ΔG‡) for competing pathways (e.g., SEAr vs. Addition-Elimination) can predict the kinetically favored mechanism. A lower activation barrier implies a faster reaction rate.[9]

-

Structural Analysis: DFT can provide optimized geometries of transient species like the Wheland intermediate or transition states, offering a "snapshot" of these fleeting structures.

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lewis Acid-Driven Multicomponent Reactions Enable 2-Alkyl Chromanones with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. d-nb.info [d-nb.info]

An In-Depth Technical Guide to 8-Bromochroman-3-one: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

8-Bromochroman-3-one is a heterocyclic compound built upon the chromanone framework, a core structure recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in molecules with diverse pharmacological activities.[1] The strategic placement of a bromine atom at the 8-position transforms this molecule into a highly versatile synthetic intermediate. The bromine atom serves as a reactive "handle," enabling chemists to introduce a wide array of molecular fragments through well-established cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a representative synthetic approach, its applications in drug discovery, and essential safety protocols. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

2.1 The Chromanone Scaffold: A Foundation for Bioactivity

The chromanone core is a bicyclic ether, consisting of a benzene ring fused to a pyranone ring. This structural motif is present in a multitude of natural products and synthetic compounds that exhibit significant biological effects, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][2] Its rigid, three-dimensional shape allows it to present substituents in well-defined spatial orientations, facilitating specific interactions with biological targets such as enzymes and receptors.

2.2 The Strategic Role of Bromine in Drug Design

The introduction of a bromine atom into a molecular structure is a deliberate and strategic choice in modern drug design.[3][4] Beyond simply adding mass or altering lipophilicity, the bromine atom can form a "halogen bond"—a non-covalent interaction between the electropositive region on the bromine atom (the σ-hole) and a Lewis base (e.g., an oxygen or nitrogen atom on a protein).[3] This interaction can significantly enhance the binding affinity and selectivity of a drug candidate for its target protein.[4] Furthermore, the C-Br bond is an ideal substrate for transition metal-catalyzed cross-coupling reactions, providing a reliable method for building molecular complexity.[1]

2.3 Core Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.06 g/mol | Calculated |

| Appearance | (Predicted) Off-white to yellow solid | General knowledge |

| CAS Number | 133118- (Incomplete) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | General knowledge |

Synthesis and Characterization

3.1 Rationale for Synthetic Strategy

While the scientific literature contains numerous protocols for the synthesis of related chroman-4-one derivatives, specific procedures for this compound are less common. The following protocol is a representative, logical approach derived from established organic chemistry principles for constructing the chroman-3-one core, starting from a commercially available brominated phenol. The strategy involves the formation of the heterocyclic ring followed by oxidation to install the ketone at the 3-position. This approach is chosen for its reliability and use of standard laboratory transformations.

3.2 Representative Synthesis Protocol: A Multi-Step Approach

Disclaimer: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and optimize them as necessary. All work should be performed in a certified fume hood with appropriate personal protective equipment.

Step 1: O-Allylation of 2-Bromophenol

-

To a solution of 2-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Add allyl bromide (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product (1-allyloxy-2-bromobenzene) by column chromatography.

Step 2: Claisen Rearrangement

-

Heat the purified 1-allyloxy-2-bromobenzene neat (or in a high-boiling solvent like N,N-diethylaniline) to 180-200 °C.

-

Maintain this temperature for 2-4 hours, monitoring the formation of the rearranged product, 2-allyl-6-bromophenol, by TLC.

-

Cool the mixture and purify directly by column chromatography to isolate the product.

Step 3: Oxidative Cleavage and Cyclization

-

Dissolve the 2-allyl-6-bromophenol (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH).

-

Cool the solution to -78 °C and bubble ozone (O₃) through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 eq), and allow the mixture to warm to room temperature overnight.

-

Add an acid catalyst, such as p-toluenesulfonic acid (p-TsA, 0.1 eq), to the mixture.

-

Stir at room temperature for 2-3 hours to facilitate the intramolecular cyclization to form 8-bromochroman.

-

Quench the reaction, extract with an organic solvent, and purify by column chromatography.

Step 4: Oxidation to this compound

-

Dissolve the 8-bromochroman (1.0 eq) in a suitable solvent like acetic acid or a buffered mixture.

-

Add an oxidizing agent, such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂), in a controlled manner. This step is often challenging and requires careful optimization to avoid over-oxidation or side reactions.

-

Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

-

Purify the final compound, this compound, by column chromatography or recrystallization.

3.3 Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic peaks for the aromatic and aliphatic protons, with splitting patterns and integrations consistent with the structure. ¹³C NMR will confirm the presence of the carbonyl carbon (ketone) and the correct number of aromatic and aliphatic carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should provide an exact mass that matches the calculated molecular weight of C₉H₇BrO₂, confirming the elemental composition. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ketone in the non-conjugated five-membered ring portion of the structure.

Applications in Drug Discovery and Development

4.1 Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a building block. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.[5]

-

Suzuki-Miyaura Coupling: Reacting this compound with various aryl or heteroaryl boronic acids introduces diverse aromatic substituents, allowing for extensive exploration of the structure-activity relationship (SAR).[5]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, attaching a wide range of amines to the chromanone core, a common strategy for improving pharmacokinetic properties.

-

Sonogashira Coupling: The introduction of alkyne groups via this reaction provides a gateway to further functionalization or the synthesis of compounds with unique rigid structures.

4.2 Workflow: From Scaffold to Lead Compound

The journey from a versatile intermediate like this compound to a potential drug candidate follows a logical and iterative workflow. This process is designed to rapidly generate a library of diverse compounds for biological evaluation.

Caption: Synthetic utility of this compound in a drug discovery workflow.

This workflow illustrates how the initial scaffold (A) is combined with various coupling partners (B) in a robust chemical reaction (C) to generate a diverse library of new molecules (D). These molecules are then subjected to biological screening (E) to identify "hits" (F), which inform the iterative design of more potent and selective lead compounds (H).

Safety and Handling

-

Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound represents a valuable and strategic building block for medicinal chemistry and drug discovery. Its foundation on the biologically relevant chromanone scaffold, combined with the synthetic versatility afforded by the C-Br bond, provides a powerful platform for generating novel molecules with therapeutic potential. By enabling rapid diversification through established cross-coupling methodologies, this compound allows researchers to efficiently navigate the complex path of lead generation and optimization. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

PubChem. 8-Bromo-3-phenylchromen-4-one. National Center for Biotechnology Information. [Link]

- De K. K., Jakhlal J., et al. (2006). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. The Journal of Organic Chemistry.

- De K. K., Jakhlal J., et al. (2006). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. CoLab.

-

PubChem. 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromochromone. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromodecan-3-one. National Center for Biotechnology Information. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Chemsrc. 8-Bromo-isochroMan-4-one. [Link]

-

PubChem. 8-Bromooctan-2-one. National Center for Biotechnology Information. [Link]

-

MDPI. (2023). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Molecules. [Link]

-

ResearchGate. (2014). Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

Shaikh, R. P., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E. [Link]

-

Semantic Scholar. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. [Link]

Sources

- 1. This compound|Research Chemical [benchchem.com]

- 2. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

8-Bromochroman-3-one: A Technical Guide to its Synthesis, Characterization, and Significance

Abstract